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Compound of Interest

Compound Name: DA-8031

Cat. No.: B10826378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) that has been

investigated for the treatment of premature ejaculation.[1] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and a

proposed synthetic route for DA-8031. Additionally, it details the experimental protocols for key

biological assays used to characterize its activity, including monoamine transporter binding and

serotonin reuptake inhibition assays. All quantitative data are presented in structured tables for

clarity and comparative analysis. Visual diagrams of its mechanism of action and a

representative experimental workflow are also provided to facilitate understanding.

Chemical Structure and Properties
DA-8031, with the IUPAC name 1-(3-(dimethylamino)propyl)-1-(4-methoxyphenyl)-1,3-

dihydroisobenzofuran-5-carbonitrile, is a small molecule with a complex heterocyclic structure.

[2] Its chemical formula is C21H24N2O2, and it has a molecular weight of 336.4 g/mol .[2]
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Property Value Reference

IUPAC Name

1-[3-(dimethylamino)propyl]-1-

(4-methoxyphenyl)-3H-2-

benzofuran-5-carbonitrile

[2]

Chemical Formula C21H24N2O2 [2]

Molecular Weight 336.4 g/mol [2]

PubChem CID 42606390 [2]

CAS Number 1148027-74-0 [2]

Proposed Synthesis of DA-8031
While a detailed, step-by-step synthesis of DA-8031 is not publicly available, a plausible

synthetic route can be proposed based on the well-established synthesis of structurally similar

compounds, such as citalopram.[2][3][4] The following scheme outlines a potential multi-step

synthesis.

Disclaimer: This proposed synthesis is based on analogous chemical reactions and has not

been experimentally verified. Reaction conditions, yields, and purification methods would

require optimization.

Proposed Retrosynthetic Analysis:

The synthesis would likely begin with a suitable phthalide derivative, which is then elaborated

to introduce the key functional groups of DA-8031. The critical steps would involve the

introduction of the 4-methoxyphenyl group and the dimethylaminopropyl side chain.

Key Synthetic Steps:

Grignard reaction: 5-cyanophthalide would be reacted with a Grignard reagent derived from

4-bromoanisole (4-methoxyphenylmagnesium bromide) to introduce the 4-methoxyphenyl

group at the 1-position.

Reduction: The resulting intermediate would be selectively reduced to the corresponding

phthalane.
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Alkylation: The phthalane intermediate would then be alkylated with a 3-

(dimethylamino)propyl halide (e.g., 3-(dimethylamino)propyl chloride) in the presence of a

strong base to introduce the side chain, yielding DA-8031.

Biological Activity and Pharmacokinetics
DA-8031 is a high-affinity and selective inhibitor of the serotonin transporter (SERT).[1] Its

selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter

(DAT) is a key feature of its pharmacological profile.

Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition of DA-8031[1]

Target Binding Affinity (Ki, nM) Reuptake Inhibition (IC50)

Serotonin Transporter (SERT) 1.94
6.52 nM (rat brain

synaptosomes)

Norepinephrine Transporter

(NET)
22,020

30.2 µM (rat brain

synaptosomes)

Dopamine Transporter (DAT) 77,679
136.9 µM (rat brain

synaptosomes)

Pharmacokinetics:

Pharmacokinetic studies in healthy male subjects have shown that DA-8031 is rapidly

absorbed after oral administration, with a time to maximum concentration (Tmax) of 2-3 hours.

[5] It exhibits a terminal elimination half-life of approximately 17.9–28.7 hours.[5] The systemic

exposure to DA-8031 increases proportionally with doses ranging from 20-80 mg.[5]

Table 2: Pharmacokinetic Parameters of DA-8031 in Healthy Male Subjects (Single Oral Dose)

[5]
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Dose Cmax (ng/mL) Tmax (hr)
AUC0–t
(ng·hr/mL)

t1/2 (hr)

5 mg 10.3 ± 2.9 2.0 (1.0-3.0) 168 ± 45.4 17.9 ± 3.4

10 mg 21.1 ± 5.6 2.5 (2.0-4.0) 389 ± 103 20.3 ± 3.1

20 mg 45.9 ± 11.1 3.0 (2.0-4.0) 967 ± 223 22.3 ± 4.2

40 mg 90.5 ± 21.8 3.0 (2.0-6.0) 2210 ± 544 24.1 ± 3.9

60 mg 133 ± 33.2 3.0 (2.0-4.0) 3450 ± 901 25.8 ± 4.5

80 mg 181 ± 45.6 3.0 (2.0-6.0) 4860 ± 1230 28.7 ± 5.6

120 mg 284 ± 71.2 2.5 (2.0-4.0) 7630 ± 1920 27.4 ± 4.8

Data are presented as mean ± standard deviation, except for Tmax which is presented as

median (range).

Experimental Protocols
Monoamine Transporter Binding Affinity Assay
This assay determines the affinity of DA-8031 for the serotonin, norepinephrine, and dopamine

transporters.

Materials:

Rat brain tissue (e.g., cortex for SERT and NET, striatum for DAT)

Radioligands: [3H]citalopram (for SERT), [3H]nisoxetine (for NET), [3H]GBR12935 (for DAT)

DA-8031 solutions at various concentrations

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

Glass fiber filters

Scintillation counter
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Procedure:

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to

pellet the membranes. Resuspend the pellet in fresh buffer.

Binding Reaction: In a 96-well plate, combine the membrane preparation, the appropriate

radioligand at a fixed concentration, and varying concentrations of DA-8031.

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to

allow binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound and free radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of DA-8031 that inhibits 50% of the specific

binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-

Prusoff equation.

Serotonin Reuptake Inhibition Assay in Rat Brain
Synaptosomes
This assay measures the potency of DA-8031 to inhibit the reuptake of serotonin into

presynaptic nerve terminals.

Materials:

Rat brain tissue (e.g., whole brain or specific regions like the cortex)

[3H]Serotonin ([3H]5-HT)

DA-8031 solutions at various concentrations

Krebs-Ringer buffer
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Synaptosome preparation reagents (e.g., sucrose solution)

Scintillation counter

Procedure:

Synaptosome Preparation: Homogenize rat brain tissue in an isotonic sucrose solution and

perform differential centrifugation to isolate the synaptosomal fraction.

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of DA-8031 in

Krebs-Ringer buffer.

Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [3H]5-HT to the

synaptosome suspension.

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for serotonin

uptake.

Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing

with ice-cold buffer.

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation

counter.

Data Analysis: Determine the concentration of DA-8031 that inhibits 50% of the specific

[3H]5-HT uptake (IC50).

Visualizations
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Caption: Mechanism of action of DA-8031 as a selective serotonin reuptake inhibitor.
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Caption: A representative experimental workflow for the characterization of DA-8031.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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